molecular formula C20H12ClFN4O2 B10941936 2-{5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline

2-{5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10941936
M. Wt: 394.8 g/mol
InChI Key: XLTZQUBTWRDVRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a complex heterocyclic compound that combines the structural features of triazole, quinazoline, and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE typically involves multi-step reactions starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Sodium methoxide, potassium tert-butoxide, often in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It may also interact with receptors, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is unique due to its combination of triazole, quinazoline, and furan rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C20H12ClFN4O2

Molecular Weight

394.8 g/mol

IUPAC Name

2-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C20H12ClFN4O2/c21-15-9-12(22)5-7-17(15)27-10-13-6-8-18(28-13)19-24-20-14-3-1-2-4-16(14)23-11-26(20)25-19/h1-9,11H,10H2

InChI Key

XLTZQUBTWRDVRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=C(C=C(C=C5)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.